5H-Cyclopenta[2,1-c:3,4-c']dipyridin-5-one
Description
5H-Cyclopenta[2,1-c:3,4-c’]dipyridin-5-one is a chemical compound with the molecular formula C11H6N2O and a molecular weight of 182.17814207077 . It is used in research related to Metal-organic Frameworks (MOFs) Linkers .
Synthesis Analysis
The synthesis of 5H-Cyclopenta[2,1-c:3,4-c’]dipyridin-5-one and its derivatives has been reported in the literature . One method involves the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O . This reaction yields high yield and excellent chemoselectivity .Molecular Structure Analysis
The molecular structure of 5H-Cyclopenta[2,1-c:3,4-c’]dipyridin-5-one is complex, with a cyclopenta ring fused with two pyridine rings .Chemical Reactions Analysis
5H-Cyclopenta[2,1-c:3,4-c’]dipyridin-5-one participates in many of the normal reactions of ketones . For example, it forms the ketal, spiro-[5H-cyclopenta[2,1-b:3,4-b’]dipyridine-5,2’-[1,3]-dioxolane] on reaction with ethylene glycol . It also reacts with methyllithium to afford the tertiary alcohol, 5-hydroxy-5-methyl-5H-cyclopenta[2,1-b:3,4-b’]dipyridine .properties
IUPAC Name |
4,12-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O/c14-11-7-1-3-12-5-9(7)10-6-13-4-2-8(10)11/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEKDYFHTCIAOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)C3=C2C=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H-Cyclopenta[2,1-c:3,4-c']dipyridin-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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